

In-Depth Technical Guide: 1-(BenzylOxy)-3-fluorobenzene (CAS 72216-35-4)

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Compound of Interest

Compound Name: 1-(BenzylOxy)-3-fluorobenzene

Cat. No.: B1279562

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-(BenzylOxy)-3-fluorobenzene** (CAS 72216-35-4), a key intermediate in pharmaceutical and chemical synthesis. The document details the compound's physicochemical properties, synthesis via Williamson ether synthesis, and its potential applications in drug discovery, supported by available data. While specific biological activity for this compound is not extensively documented in publicly available literature, the known importance of the fluorobenzene and benzylOxy moieties in medicinal chemistry suggests its potential as a scaffold in the development of novel therapeutic agents. This guide aims to serve as a foundational resource for researchers and professionals engaged in the fields of organic synthesis and drug development.

Chemical and Physical Properties

1-(BenzylOxy)-3-fluorobenzene is a solid organic compound with the molecular formula $C_{13}H_{11}FO$ and a molecular weight of 202.22 g/mol .^[1] It is also known by synonyms such as 1-fluoro-3-(phenylmethoxy)benzene and 3-fluorobenzyl phenyl ether. The presence of the fluorine atom and the benzylOxy group significantly influences its chemical reactivity and physical properties, making it a valuable building block in organic synthesis.

Property	Value	Reference
CAS Number	72216-35-4	[1]
Molecular Formula	C ₁₃ H ₁₁ FO	[1]
Molecular Weight	202.22 g/mol	[1]
Appearance	Solid	[1]
Purity	Typically ≥96%	[1]

Storage and Handling: Store in a cool, dry place in a tightly sealed container. Avoid moisture and direct sunlight.[\[1\]](#)

Synthesis

The primary method for the synthesis of **1-(Benzylxy)-3-fluorobenzene** is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. There are two main approaches to synthesize this specific ether:

- Route A: Reaction of 3-fluorophenol with benzyl bromide or benzyl chloride.
- Route B: Reaction of benzyl alcohol with 1-fluoro-3-halobenzene (e.g., 1-fluoro-3-iodobenzene or 1-bromo-3-fluorobenzene).

General Experimental Protocol (Williamson Ether Synthesis)

While a specific, detailed protocol for **1-(Benzylxy)-3-fluorobenzene** is not readily available in the searched literature, a general procedure based on the Williamson ether synthesis is provided below. This protocol is a representative example and may require optimization for specific laboratory conditions and desired yield.

Materials:

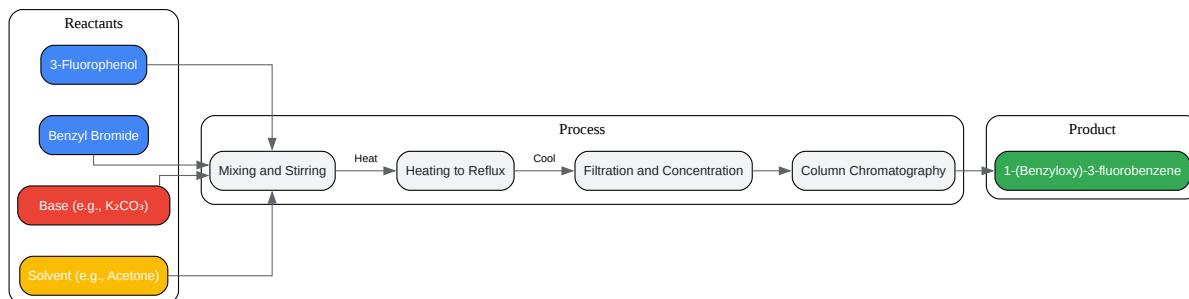
- 3-Fluorophenol
- Benzyl bromide

- Potassium carbonate (K_2CO_3) or another suitable base (e.g., sodium hydride)
- Acetone or N,N-Dimethylformamide (DMF) as solvent
- Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, column chromatography setup)

Procedure:

- To a solution of 3-fluorophenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 - 2.0 eq).
- Stir the mixture at room temperature for 30 minutes.
- Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
- Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure **1-(BenzylOxy)-3-fluorobenzene**.

Logical Workflow for Williamson Ether Synthesis:



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Caption: General workflow for the synthesis of **1-(Benzylxy)-3-fluorobenzene**.

Spectral Data

Detailed spectral data for **1-(Benzylxy)-3-fluorobenzene** is not widely published. However, based on the analysis of related compounds, the expected spectral characteristics are outlined below. Researchers should perform their own spectral analysis for confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the benzyl group and the fluorinated aromatic ring. The benzylic protons (-CH₂-) would appear as a singlet. The aromatic protons would exhibit complex splitting patterns due to proton-proton and proton-fluorine coupling.

¹³C NMR Spectroscopy

The ^{13}C NMR spectrum will show signals for all 13 carbon atoms. The carbon atom attached to the fluorine will exhibit a large one-bond carbon-fluorine coupling constant ($^{1}\text{J}_{\text{CF}}$). The other carbons in the fluorinated ring will show smaller two- and three-bond coupling constants.

Mass Spectrometry

The mass spectrum should show the molecular ion peak (M^+) at m/z 202. Key fragmentation patterns would likely involve the loss of the benzyl group or the fluorophenyl group.

Infrared (IR) Spectroscopy

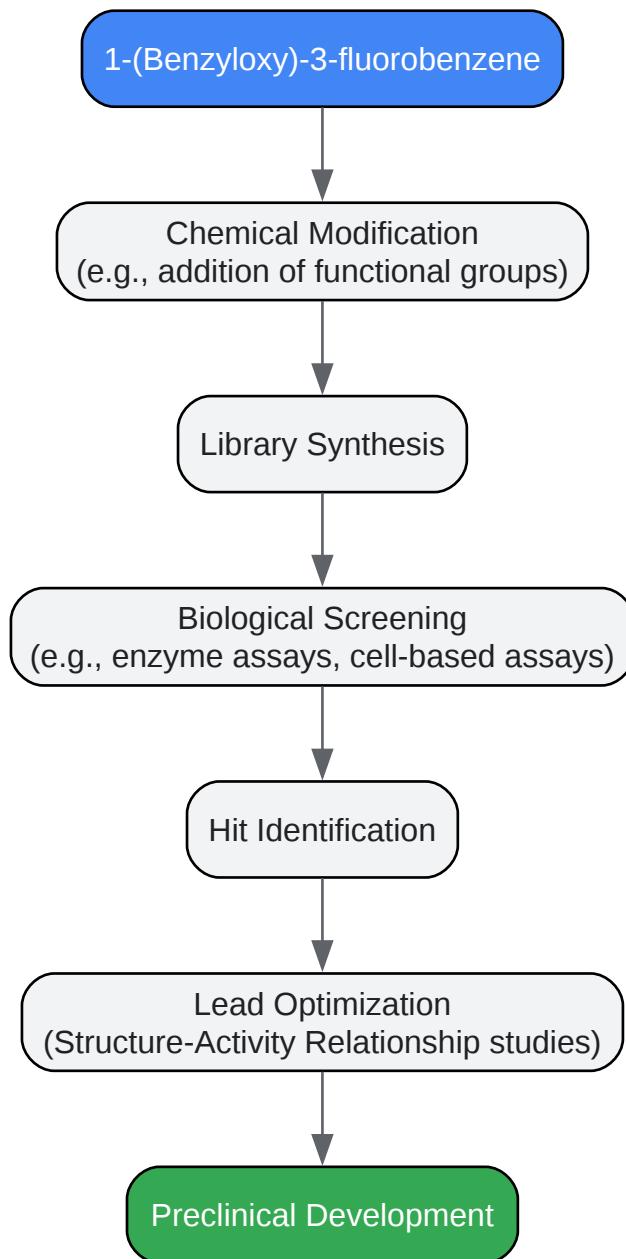
The IR spectrum will display characteristic absorption bands for the C-O-C ether linkage, aromatic C-H stretching, C=C aromatic ring stretching, and the C-F bond.

Applications in Drug Development

The incorporation of a fluorine atom into a drug molecule can significantly enhance its pharmacological properties, including metabolic stability, binding affinity, and lipophilicity.[\[2\]](#) The fluorobenzene moiety is a common feature in a wide range of pharmaceuticals, including antibacterial, antifungal, and anti-inflammatory agents.[\[2\]](#)

While specific studies detailing the biological activity of **1-(Benzyl)-3-fluorobenzene** are scarce in the available literature, its structural motifs are present in compounds with known neuroprotective effects. For instance, benzyloxy benzamide derivatives have been investigated as inhibitors of the PSD95-nNOS protein-protein interaction, a potential therapeutic strategy for ischemic stroke.[\[3\]](#) This suggests that **1-(Benzyl)-3-fluorobenzene** could serve as a valuable starting material or scaffold for the synthesis of novel drug candidates targeting a variety of diseases.

Potential Drug Discovery Pathway:



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Caption: A potential pathway for utilizing **1-(Benzylxy)-3-fluorobenzene** in drug discovery.

Safety Information

Based on data for structurally similar compounds, **1-(Benzylxy)-3-fluorobenzene** may cause skin irritation, serious eye irritation, and may cause respiratory irritation.^[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

1-(BenzylOxy)-3-fluorobenzene is a valuable chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis is readily achievable through established methods like the Williamson ether synthesis. While comprehensive biological and spectral data are not yet widely available, its structural features suggest it is a promising scaffold for the development of new therapeutic agents. This guide provides a foundational understanding of this compound to aid researchers in their synthetic and medicinal chemistry endeavors. Further research is warranted to fully elucidate its properties and potential applications.

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